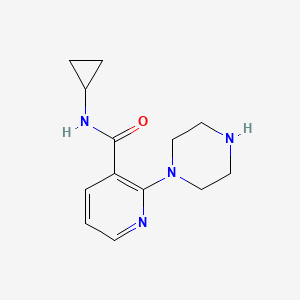

N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide

Description

N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide (CAS: 902836-65-1) is a nicotinamide derivative with a molecular formula of C₁₃H₁₈N₄O and a molecular weight of 246.31 g/mol . It is characterized by a pyridine ring substituted with a piperazine group at the 2-position and a cyclopropylamide moiety at the N-position. This compound is primarily utilized as a medical intermediate in organic synthesis, particularly in pharmaceutical research targeting receptor modulation and degradation pathways . It is typically stored under inert conditions at room temperature and is available in purities ≥95% .

Structure

3D Structure of Parent

Properties

CAS No. |

902836-65-1 |

|---|---|

Molecular Formula |

C13H19ClN4O |

Molecular Weight |

282.77 g/mol |

IUPAC Name |

N-cyclopropyl-2-piperazin-1-ylpyridine-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C13H18N4O.ClH/c18-13(16-10-3-4-10)11-2-1-5-15-12(11)17-8-6-14-7-9-17;/h1-2,5,10,14H,3-4,6-9H2,(H,16,18);1H |

InChI Key |

SFEPAYLNRZVCMW-UHFFFAOYSA-N |

SMILES |

C1CC1NC(=O)C2=C(N=CC=C2)N3CCNCC3 |

Canonical SMILES |

C1CC1NC(=O)C2=C(N=CC=C2)N3CCNCC3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide typically involves the reaction of nicotinic acid derivatives with cyclopropylamine and piperazine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide and analogous compounds:

Key Observations :

Structural Complexity :

- The PROTAC-linked derivative (584.09 g/mol) in integrates a dioxopiperidinyl-isoindolinyl system, enabling targeted protein degradation, a mechanism absent in the simpler this compound .

- N-cyclopropyl-2-(1H-indol-1-yl)acetamide (214.26 g/mol) replaces the piperazine group with an indole ring, reducing hydrogen-bonding capacity (logP = 2.12 vs. unmeasured for the parent compound) and altering solubility profiles .

Functional Group Impact :

- The trifluoromethyl substituent in 6-(Trifluoromethyl)nicotinamide enhances metabolic stability and lipophilicity compared to the piperazine-cyclopropylamide system .

- Hydrochloride salts (e.g., N-Cyclopropyl-2-(1-piperazinyl)nicotinamide hydrochloride) exhibit improved crystallinity and handling stability, with a molecular weight increase of ~36.46 g/mol due to the Cl⁻ counterion .

Synthetic Utility :

- Derivatives like N-Cyclopropyl-2-(4-piperidinyloxy)acetamide hydrochloride (CAS: H51957) are used in scaled organic synthesis (up to kg quantities), whereas the parent compound is typically employed in smaller-scale medicinal chemistry workflows .

Data Tables

Physicochemical Properties :

| Property | This compound | N-Cyclopropyl-2-(1H-indol-1-yl)acetamide |

|---|---|---|

| Molecular Weight (g/mol) | 246.31 | 214.26 |

| logP | Not reported | 2.12 |

| Hydrogen Bond Acceptors | 4 | 2 |

| Polar Surface Area (Ų) | Not reported | 26.61 |

Biological Activity

N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and insights from recent research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group and a piperazine moiety attached to a nicotinamide backbone. The chemical structure can be represented as follows:

This structure is critical for its interaction with biological targets, influencing its pharmacological properties.

The compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression, similar to other piperazine derivatives .

- Induction of Apoptosis : The compound has been shown to elevate intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells .

- Cell Membrane Integrity : It disrupts cell membrane integrity, which is crucial for inducing cell death in malignant cells .

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the efficacy of this compound against various cancer cell lines. Table 1 summarizes the findings from these studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 0.51 ± 0.09 | Induction of ROS and apoptosis |

| SMMC-7721 | 1.39 ± 0.13 | Mitochondrial membrane potential disruption |

| Hep3B | 0.73 ± 0.08 | Cell membrane integrity loss |

These results indicate that the compound exhibits potent anticancer activity, particularly against hepatocellular carcinoma cell lines.

Case Studies and Research Findings

A comprehensive review of recent literature highlights several key studies involving this compound:

- In Vitro Studies : A study published in Molecules reported that compounds similar to this compound inhibited PARP1 activity, leading to increased apoptosis markers such as cleaved PARP and phosphorylated H2AX in MCF-7 breast cancer cells .

- Molecular Docking Studies : Molecular docking simulations have suggested strong binding affinities between this compound and various protein targets involved in cancer pathways, reinforcing its potential as a therapeutic agent .

- Comparative Efficacy : When compared to established drugs like Olaparib, this compound showed comparable or superior efficacy in inducing apoptosis in specific cancer cell lines, indicating its potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide, and how are intermediates purified?

- Methodology : The synthesis typically involves coupling cyclopropylamine with nicotinamide derivatives via nucleophilic substitution or amidation reactions. For example, piperazine-containing analogs are synthesized by reacting pre-functionalized pyridine intermediates with piperazine under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . Purification is achieved using column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures. Purity is verified via HPLC (C18 column, UV detection at 254 nm) and NMR .

Q. What analytical techniques are essential for characterizing this compound?

- Methodology :

- Structural Elucidation : -NMR and -NMR in DMSO- or CDCl to confirm cyclopropyl and piperazinyl moieties .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., expected [M+H]: 289.1) .

- HPLC/GC : Reverse-phase HPLC (e.g., 70:30 acetonitrile/water with 0.1% TFA) for purity assessment (>95%) .

Q. What storage conditions are critical for maintaining compound stability?

- Methodology : The compound should be stored at –20°C in airtight, light-protected containers to prevent hydrolysis of the cyclopropyl group or oxidation of the piperazine ring. Stability studies indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses involving cyclopropane rings?

- Methodology :

- Solvent Selection : Use non-polar solvents (e.g., toluene) for cyclopropanation to minimize side reactions.

- Catalysis : Employ palladium or copper catalysts for regioselective coupling of cyclopropylamine to nicotinamide cores .

- Temperature Control : Maintain reactions at 60–80°C to balance kinetics and thermal stability of intermediates .

- Yield Data :

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Cyclopropane ring formation | 65–75 |

| 2 | Piperazine coupling | 80–90 |

Q. How should discrepancies between computational predictions and experimental pharmacological data be resolved?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial gyrase). Cross-validate with experimental IC values from enzyme inhibition assays .

- Data Contradictions : If computational models suggest high affinity but in vitro assays show weak activity, assess compound solubility (via shake-flask method) or membrane permeability (Caco-2 cell assays) to identify bioavailability issues .

Q. What strategies address low reproducibility in spectroscopic data during structural elucidation?

- Methodology :

- Deuterated Solvent Consistency : Ensure consistent use of DMSO- for NMR to avoid solvent-induced shifts .

- Cross-Lab Validation : Share samples with collaborating labs to confirm -NMR peak assignments (e.g., cyclopropyl protons at δ 1.2–1.5 ppm) .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the compound’s solubility in aqueous buffers?

- Methodology :

- Buffer Optimization : Test solubility in PBS (pH 7.4), acetate (pH 5.0), and borate (pH 9.0) buffers. Use UV-Vis spectroscopy to quantify solubility (λ~270 nm).

- Surfactant Addition : Include 0.1% Tween-80 to enhance solubility if aggregation is observed via dynamic light scattering (DLS) .

Application-Focused Questions

Q. What in vitro models are suitable for evaluating the compound’s antibacterial activity?

- Methodology :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include ciprofloxacin as a positive control .

- Mechanistic Studies : Perform DNA gyrase inhibition assays to confirm target engagement .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.